![molecular formula C12H14BrN5S B6437570 5-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine CAS No. 2549049-35-4](/img/structure/B6437570.png)
5-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine
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Description
5-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C12H14BrN5S and its molecular weight is 340.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.01533 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine, identified by its CAS number 2549049-35-4, is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄BrN₅S |
Molecular Weight | 340.24 g/mol |
Structure | Chemical Structure |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The incorporation of halogens and heterocycles in pyrimidine derivatives has been associated with enhanced cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay using the MTT method, derivatives of pyrimidines demonstrated IC₅₀ values in the low micromolar range against human cancer cell lines such as MCF-7 and HeLa. For instance, a related compound exhibited an IC₅₀ of 0.0585 µg/mL against MCF-7 cells, indicating significant potency .
Antimicrobial Activity
Compounds containing imidazole and azetidine moieties have shown antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
The imidazole ring can coordinate with metal ions, which may inhibit metalloenzymes crucial for microbial survival. Additionally, the presence of the methylsulfanyl group enhances lipophilicity, aiding in cellular penetration.
Antimalarial Activity
Some derivatives related to this compound have been evaluated for antimalarial activity. These studies suggest that they may interfere with the heme polymerization process in Plasmodium species, a critical pathway for parasite survival.
In Vitro Studies
In vitro assays have shown that compounds with similar structures can significantly reduce the viability of Plasmodium falciparum strains resistant to traditional treatments like chloroquine. The lead compound from these studies demonstrated an equilibrium dissociation constant (KD) of 1.17 µM against free heme, indicating effective interaction .
Research Findings Summary
The biological activity of this compound can be summarized as follows:
Activity Type | Assessed Method | Key Findings |
---|---|---|
Anticancer | MTT Assay | IC₅₀ values in low micromolar range |
Antimicrobial | Zone of Inhibition | Significant activity against Gram-positive bacteria |
Antimalarial | In Vitro Assays | Effective against resistant Plasmodium strains |
Properties
IUPAC Name |
5-bromo-4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5S/c1-19-12-15-4-10(13)11(16-12)18-6-9(7-18)5-17-3-2-14-8-17/h2-4,8-9H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIUBRAJSAPDLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CC(C2)CN3C=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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